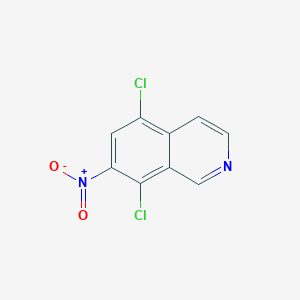

5,8-Dichloro-7-nitroisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5,8-dichloro-7-nitroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2N2O2/c10-7-3-8(13(14)15)9(11)6-4-12-2-1-5(6)7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWSYZKPVVHRRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C(C(=CC(=C21)Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Master File: 5,8-Dichloro-7-nitroisoquinoline

Part 1: Executive Technical Synthesis

5,8-Dichloro-7-nitroisoquinoline (CAS 1198775-29-9) represents a specialized "ortho-nitro-halo" scaffold within the isoquinoline family. Unlike generic isoquinoline building blocks, this molecule offers a pre-functionalized core where the electronic push-pull dynamics between the electron-withdrawing nitro group and the halogenated positions create distinct regioselective handles for medicinal chemistry.

For drug development professionals, this compound is not merely an intermediate; it is a branching point . The 7-nitro group activates the adjacent 8-chloro position for Nucleophilic Aromatic Substitution (SNAr), while the 5-chloro position remains relatively inert, allowing for sequential, orthogonal functionalization. This capability is critical for designing multi-target kinase inhibitors or tricyclic fused systems where precise substituent geometry is non-negotiable.

Part 2: Chemical Identity & Physical Properties[1]

| Property | Specification |

| CAS Number | 1198775-29-9 |

| IUPAC Name | This compound |

| Molecular Formula | C9H4Cl2N2O2 |

| Molecular Weight | 243.05 g/mol |

| SMILES | O=C1=C(Cl)C2=C(C=CN=C2)C(Cl)=C1 |

| Appearance | Pale yellow to tan solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in MeOH |

| Key Functional Groups | Nitro (C7), Chloro (C5, C8), Pyridine Nitrogen (N2) |

Part 3: Synthesis & Manufacturing Protocol

The Challenge of Regioselectivity

Synthesizing this compound requires overcoming the natural reactivity of the isoquinoline ring. Standard nitration of isoquinoline occurs at C5 or C8. However, when these positions are blocked by chlorine, the directing effects shift. The 5,8-dichloro substitution pattern deactivates the benzene ring, necessitating harsh electrophilic conditions to force nitration at the C7 position, which is ortho to the C8-chlorine.

Validated Synthetic Route

The most robust pathway involves the nitration of a pre-halogenated precursor.

-

Precursor Preparation: 5,8-Dichloroisoquinoline is generated via chlorination of isoquinoline (often requiring activation of the N-oxide or specific chlorinating agents like POCl3/PCl5 on an isoquinoline-5,8-dione intermediate).

-

Nitration (The Critical Step): The 5,8-dichloro intermediate is subjected to mixed acid nitration.

-

Reagents: Fuming HNO3 / H2SO4 (Oleum may be required).

-

Mechanism:[1][2][3] The protonated isoquinolinium species is highly deactivated. The chlorine atoms at 5 and 8 direct the incoming nitronium ion (NO2+) to the 7-position (ortho to Cl-8, meta to Cl-5).

-

Purification: The product precipitates upon quenching over ice; recrystallization from ethanol/acetone is standard.

-

Synthesis Workflow Diagram

Figure 1: Synthetic pathway illustrating the conversion of isoquinoline to the target nitro-dichloro derivative. Note the forcing conditions required for the final nitration step due to ring deactivation.

Part 4: Reactivity Profile & Applications

Mechanistic Insight: The "Ortho-Nitro" Activation

The primary value of CAS 1198775-29-9 lies in the differential reactivity of its two chlorine atoms.

-

C8-Chlorine: This position is activated for SNAr reactions because it is ortho to the electron-withdrawing nitro group at C7. Nucleophiles (amines, thiols, alkoxides) will preferentially displace the C8-Cl.

-

C5-Chlorine: This position is meta to the nitro group and sterically shielded by the peri-hydrogen at C4. It remains intact during mild SNAr, allowing for subsequent Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

Experimental Protocol: Regioselective SNAr Displacement

Objective: Selective displacement of C8-Cl with a primary amine (R-NH2).

-

Dissolution: Dissolve 1.0 eq of this compound in anhydrous THF or DMF (0.1 M).

-

Base Addition: Add 1.2 eq of DIPEA (Hunig's base) to scavenge HCl.

-

Nucleophile Addition: Add 1.05 eq of the amine (R-NH2) dropwise at 0°C.

-

Reaction: Warm to RT. Monitor by LCMS. The C8-substituted product typically forms within 2-4 hours.

-

Note: If temperature is raised >60°C, risk of bis-substitution (C5 and C8) increases.

-

-

Workup: Dilute with water, extract with EtOAc. The nitro group remains for later reduction.

Reactivity Logic Diagram

Figure 2: Reactivity map highlighting the divergent synthetic pathways. Pathway A (SNAr) is the most common utilization of this scaffold due to the electronic activation provided by the nitro group.

Part 5: Safety & Handling (MSDS Highlights)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: This compound is a nitro-aromatic. While not explicitly classified as an explosive, nitro-halogenated heterocycles can be energetic. Avoid heating dry solids. Perform all reactions in a fume hood.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Moisture sensitive.

References

-

BenchChem. this compound Product Data. Retrieved from

-

PubChem. 5-Nitroisoquinoline Compound Summary (Analogous Reactivity). National Library of Medicine. Retrieved from

- Science of Synthesis.Isoquinolines: Halogenation and Nitration Protocols. Thieme Chemistry.

-

BLD Pharm. this compound MSDS and Properties. Retrieved from

Sources

5,8-Dichloro-7-nitroisoquinoline molecular weight

An In-Depth Technical Guide to 5,8-Dichloro-7-nitroisoquinoline

Introduction

This compound is a substituted heterocyclic aromatic compound belonging to the nitroisoquinoline class. Isoquinoline derivatives are significant scaffolds in medicinal chemistry and drug design, known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] This particular molecule, featuring electron-withdrawing chloro and nitro groups on the isoquinoline core, serves as a highly reactive and versatile building block in organic synthesis.[2] Its functional groups provide multiple reaction sites for further chemical modification, making it a valuable intermediate for developing more complex heterocyclic systems and novel bioactive molecules for therapeutic screening.[2][3] This guide provides a comprehensive technical overview of its properties, a proposed synthetic strategy, analytical validation methods, potential applications, and essential safety protocols for laboratory professionals.

Section 1: Core Physicochemical Properties

A precise understanding of the fundamental properties of this compound is critical for its application in research and synthesis. These properties dictate the compound's reactivity, solubility, and appropriate analytical methods for its characterization.

Data Summary

The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₄Cl₂N₂O₂ | [2][4] |

| Molecular Weight | 243.05 g/mol | [4] |

| IUPAC Name | This compound | [2] |

| CAS Number | 1198775-29-9 | [4] |

| Canonical SMILES | C1=CN=C2C(=C1)C(=C(C(=C2)Cl)N(=O)=O)Cl | [4] |

| InChI Key | InChI=1S/C9H4Cl2N2O2/c10-7-3-8(13(14)15)9(11)6-4-12-2-1-5(6)7/h1-4H | [2] |

Chemical Structure Visualization

The structure of this compound is defined by the isoquinoline bicyclic core, with chlorine atoms at positions 5 and 8, and a nitro group at position 7.

Caption: Logical relationship of substituents on the core isoquinoline scaffold.

Section 2: Proposed Synthetic Strategy

While specific synthesis procedures for this compound are not extensively published, a logical and efficient pathway can be devised based on established principles of electrophilic aromatic substitution on the isoquinoline ring system. The proposed strategy involves a two-step process: initial dichlorination of the isoquinoline core, followed by regioselective nitration.

Causality of the Synthetic Route

-

Step 1: Dichlorination. The direct halogenation of isoquinoline, particularly in the presence of a Lewis acid catalyst like aluminum trichloride, is known to favor substitution on the benzene ring portion of the scaffold, primarily at the C5 and C8 positions.[5] This "swamping catalyst effect" involves the Lewis acid complexing with the pyridine ring nitrogen, which deactivates the heterocyclic ring and directs electrophilic attack to the carbocyclic ring. Using two equivalents of the chlorinating agent would be expected to yield the 5,8-dichloro-isoquinoline intermediate.

-

Step 2: Nitration. The subsequent nitration of 5,8-dichloro-isoquinoline introduces the nitro group. The existing chloro substituents are deactivating but are ortho-, para-directing. In this context, the C7 position is sterically accessible and electronically activated relative to the C6 position for electrophilic attack, leading to the desired this compound product.

Representative Experimental Protocol

This protocol is a representative methodology and should be adapted and optimized under strict laboratory safety standards.

-

Synthesis of 5,8-dichloro-isoquinoline (Intermediate):

-

In a dry, three-necked flask equipped with a stirrer and reflux condenser, suspend isoquinoline and 2.5 equivalents of aluminum trichloride in a dry, inert solvent (e.g., dichloromethane).

-

Cool the mixture in an ice bath.

-

Slowly introduce 2.2 equivalents of a chlorinating agent (e.g., chlorine gas or sulfuryl chloride) while maintaining the low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Carefully quench the reaction by pouring it over crushed ice and an aqueous solution of sodium hydroxide to neutralize the acid and decompose the aluminum complex.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product via column chromatography.

-

-

Synthesis of this compound (Final Product):

-

To a flask containing the purified 5,8-dichloro-isoquinoline, add a mixture of concentrated sulfuric acid and nitric acid (nitrating mixture) dropwise at 0°C.

-

Stir the reaction mixture at a controlled temperature (e.g., 0-10°C) for several hours, monitoring for the consumption of the starting material by TLC or HPLC.

-

Once the reaction is complete, carefully pour the mixture onto ice water to precipitate the product.

-

Filter the solid, wash thoroughly with water to remove residual acid, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

-

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis and purification workflow.

Section 3: Analytical Characterization and Quality Control

A self-validating protocol requires rigorous analytical characterization to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach is essential for unambiguous verification.

Analytical Workflow

-

Chromatographic Analysis (Purity Assessment):

-

High-Performance Liquid Chromatography (HPLC): The primary technique to assess purity. A reversed-phase C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid or TFA) is a standard starting point. Purity is determined by integrating the area of the product peak relative to all other peaks at a relevant UV wavelength (e.g., 254 nm).

-

-

Mass Spectrometry (Molecular Weight Confirmation):

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the molecular weight. The expected exact mass can be calculated and compared to the observed mass of the protonated molecule [M+H]⁺ in the mass spectrum.

-

-

Spectroscopic Analysis (Structural Elucidation):

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the precise arrangement of atoms. The chemical shifts, integration, and coupling patterns of the protons on the aromatic rings will confirm the substitution pattern.

-

Infrared (IR) Spectroscopy: Can be used to identify the characteristic vibrations of functional groups, such as the strong asymmetric and symmetric stretches of the nitro group (typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹).[6]

-

Expected Analytical Data

| Analysis Technique | Expected Result | Purpose |

| HPLC | Single major peak (>95% purity) | Quantifies purity |

| High-Resolution MS | Observed [M+H]⁺ = 242.9626 ± 5 ppm | Confirms molecular formula |

| ¹H NMR | Distinct signals for aromatic protons | Confirms structural integrity |

| ¹³C NMR | Expected number of carbon signals | Confirms carbon backbone |

| IR Spectroscopy | Peaks corresponding to Ar-NO₂ and Ar-Cl | Confirms functional groups |

Quality Control Workflow Diagram

Caption: A standard workflow for the analytical validation of the final compound.

Section 4: Applications in Research and Drug Development

This compound is not an end-product therapeutic but rather a strategic chemical intermediate. Its value lies in the potential for derivatization to generate libraries of novel compounds for biological screening.

-

Scaffold for Medicinal Chemistry: The isoquinoline core is a "privileged structure" in drug discovery, appearing in numerous approved drugs.[1] This compound provides a pre-functionalized scaffold for building new potential therapeutics.

-

Intermediate for Further Synthesis: The three functional groups offer distinct reactivity:

-

Nitro Group: Can be readily reduced to an amine (NH₂). This amine is a versatile handle for forming amides, sulfonamides, or participating in diazotization reactions, providing access to a wide array of other functional groups.[3]

-

Chloro Groups: Can be substituted via nucleophilic aromatic substitution (SₙAr) reactions, especially when activated by the nitro group, or participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-nitrogen bonds.

-

-

Probe Development: The derivatized products can be screened for a variety of therapeutic targets. Related nitroaromatic compounds and quinoline derivatives have shown promise as anticancer, antimalarial, and antibacterial agents.[7][8]

Section 5: Hazard Analysis and Safe Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, its chemical structure—containing nitro and chloro aromatic motifs—necessitates handling it as a potentially hazardous substance. The following guidelines are based on structurally related compounds.[9][10][11]

Potential Hazards

| Hazard Type | Description | Precautionary Class |

| Skin Contact | Causes skin irritation. Potentially harmful if absorbed through the skin. | Category 2 Irritant[9] |

| Eye Contact | Causes serious eye irritation. | Category 2 Irritant[9] |

| Inhalation | May cause respiratory tract irritation. | STOT SE 3[9] |

| Ingestion | Harmful if swallowed. | Acute Toxicity 4[11] |

| Long-Term | The toxicological properties have not been fully investigated. Handle with care. | Unknown |

Safe Handling and Storage Protocol

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[11]

-

Engineering Controls: Handle this compound exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.[10]

-

Handling Practices: Avoid generating dust. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[10]

-

Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9]

-

Spill Response: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand), sweep up carefully, and place it in a sealed container for chemical waste disposal.[10]

-

Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not empty into drains.

Conclusion

This compound is a specialized chemical intermediate with significant potential for researchers in organic synthesis and drug discovery. Its defined physicochemical properties, anchored by a molecular weight of 243.05 g/mol , and its multiple reactive sites make it a valuable building block for creating novel molecular entities. While its synthesis is achievable through standard organic chemistry transformations, rigorous analytical quality control is paramount to ensure its identity and purity. Due to its potential hazards, strict adherence to safety protocols is mandatory for its handling and storage. This guide provides the foundational knowledge for scientists to utilize this compound effectively and safely in their research endeavors.

References

-

American Elements. 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline. [Link]

- Google Patents. US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.

-

Science of Synthesis. Product Class 5: Isoquinolines. Thieme, 2004. [Link]

-

ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link]

-

National Institutes of Health (NIH). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). [Link]

-

National Institutes of Health (NIH). 5-Nitroisoquinoline | C9H6N2O2 | CID 69085 - PubChem. [Link]

-

ResearchGate. (PDF) Analysis of Vibratinal Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations. [Link]

-

MDPI. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

-

Organic Syntheses. Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. [Link]

Sources

- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design | MDPI [mdpi.com]

- 2. This compound | 1198775-29-9 | Benchchem [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 1198775-29-9|this compound|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 5-硝基异喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. 5,7-Dichloro-8-hydroxyquinoline - Safety Data Sheet [chemicalbook.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

5,8-Dichloro-7-nitroisoquinoline structure elucidation

Technical Whitepaper: Structural Elucidation of 5,8-Dichloro-7-nitroisoquinoline

Executive Summary

The precise structural characterization of This compound represents a critical challenge in medicinal chemistry, particularly in the development of bioreductive antitumor agents and quinoline-quinone scaffolds. While the isoquinoline core is well-understood, the introduction of chlorine atoms at the 5 and 8 positions creates a "blocked" system that forces electrophilic substitution (such as nitration) to the 6 or 7 positions.

This guide provides a rigorous, self-validating methodology for distinguishing the 7-nitro isomer from its 6-nitro regioisomer . By synthesizing evidence from High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy (specifically HMBC connectivity), and X-ray crystallography, researchers can establish the regiochemistry with absolute certainty.

Part 1: The Synthetic Context & Regiochemical Challenge

The Synthetic Route

The target molecule is typically generated via the electrophilic nitration of 5,8-dichloroisoquinoline . Standard nitration conditions (HNO₃/H₂SO₄) protonate the isoquinoline nitrogen, deactivating the pyridine ring and directing substitution to the benzenoid ring.

-

Standard Isoquinoline Nitration: Occurs primarily at C5 or C8.

-

Blocked Scaffold: With C5 and C8 occupied by Chlorine, the electrophile (

) must attack C6 or C7.

The Ambiguity

Both chlorine atoms exert ortho/para directing effects (though deactivated by induction).

-

Cl at C5 directs to C6 (ortho).

-

Cl at C8 directs to C7 (ortho).

Consequently, the reaction often yields a mixture of 5,8-dichloro-6-nitroisoquinoline and This compound . Standard 1H NMR is insufficient for immediate assignment because both isomers present a similar pattern: a singlet in the benzenoid region and a characteristic isoquinoline splitting pattern.

Part 2: Analytical Strategy (The Elucidation Logic)

To validate the structure as This compound , we employ a "Decision Tree" approach centered on Heteronuclear Multiple Bond Correlation (HMBC).

High-Resolution Mass Spectrometry (HRMS)

-

Objective: Confirm elemental composition.

-

Target:

-

Calculated Exact Mass: ~241.9650 Da (depending on ionization).

-

Isotope Pattern: The presence of two chlorine atoms provides a distinct M, M+2, M+4 pattern (approximate 9:6:1 intensity ratio), which serves as a fingerprint for the dichloro-substitution.

NMR Strategy: The HMBC "Bridgehead" Method

The definitive differentiation between the 6-nitro and 7-nitro isomers relies on determining the position of the remaining benzenoid proton (

-

Hypothesis A (7-Nitro Isomer): The proton is at C6 .

-

Hypothesis B (6-Nitro Isomer): The proton is at C7 .

The Logic:

-

Assign the Pyridine Ring: Identify H1, H3, and H4.

-

Assign Bridgehead Carbons: Use H1 and H4 correlations to identify C4a and C8a .

-

H1 typically shows a strong 3-bond correlation (

) to C8a . -

H3 shows a

to C4a .

-

-

Trace the Benzenoid Proton (

):-

If

shows a -

If

shows a

-

Part 3: Experimental Protocols

Synthesis of this compound (Representative)

Note: This protocol assumes the starting material 5,8-dichloroisoquinoline is available.

-

Preparation: Dissolve 5,8-dichloroisoquinoline (1.0 eq) in conc.

at 0°C. -

Nitration: Dropwise add fuming

(1.5 eq) while maintaining temperature <10°C. -

Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane).

-

Workup: Pour onto crushed ice. Neutralize carefully with

to pH 8. Extract with DCM ( -

Purification: The regioisomers often have different

values. Separate via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).

NMR Acquisition Parameters

To ensure resolution of long-range couplings, use the following parameters:

-

Instrument: 500 MHz or higher (600 MHz preferred for resolution).

-

Solvent:

or -

Experiments:

-

1H: 64 scans, 30° pulse angle.

-

13C: Proton-decoupled, 1024 scans minimum.

-

gCOSY: To assign H3/H4 coupling (

). -

gHMBC: Optimized for long-range coupling of 8 Hz. Set CNST13 (J-coupling constant) to 8 Hz.

-

Part 4: Data Interpretation & Visualization

Expected NMR Data Table (7-Nitro Isomer)

| Position | Atom Type | Chemical Shift (ppm, approx) | Key HMBC Correlations (from Proton) |

| 1 | CH | 9.4 - 9.6 (s) | C3, C4a, C8a |

| 3 | CH | 8.7 - 8.8 (d) | C1, C4a |

| 4 | CH | 7.9 - 8.1 (d) | C3, C8a, C5 |

| 4a | C (quat) | 125 - 130 | H3, H6 (Critical Diagnostic) |

| 5 | C-Cl | 130 - 135 | - |

| 6 | CH | 8.2 - 8.4 (s) | C4a , C8, C7 |

| 7 | C-NO2 | 145 - 150 | - |

| 8 | C-Cl | 128 - 132 | - |

| 8a | C (quat) | 120 - 125 | H1, H4 |

Elucidation Logic Diagram

Figure 1: HMBC-driven decision tree for assigning the regiochemistry of nitro-substituted 5,8-dichloroisoquinoline.

Part 5: X-Ray Crystallography (The Gold Standard)

While NMR provides strong solution-phase evidence, X-ray crystallography is the definitive method for this class of molecules, particularly due to the heavy atom effect of the chlorines which aids in phasing.

-

Crystallization Protocol: Dissolve 20 mg of the purified compound in a minimum amount of hot ethanol or acetonitrile. Allow to cool slowly to room temperature, then to 4°C over 24 hours.

-

Validation: The electron density map will unambiguously distinguish the nitro group (planar, triangular) from the chlorine atoms (spherical, high electron density) and their positions relative to the pyridine nitrogen.

References

-

Brown, E. V. (2025). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. Link

-

Tagawa, Y., et al. (1997). Nitration of Quinoline 1-Oxide: Mechanism of Regioselectivity. Chemical and Pharmaceutical Bulletin. Link[1]

-

Castro-Castillo, V., et al. (2011).[2] 1H and 13C NMR Spectral Assignments of Tetrahydroisoquinoline Derivatives. ResearchGate. Link

-

PubChem. (2025).[3] 5-Nitroquinoline Compound Summary. National Library of Medicine. Link

-

Joule, J. A., & Mills, K. (2010).[4] Heterocyclic Chemistry. Wiley. (Standard text for electrophilic substitution rules on isoquinolines).

Sources

5,8-Dichloro-7-nitroisoquinoline as a research chemical

Part 1: Executive Summary & Strategic Value

5,8-Dichloro-7-nitroisoquinoline represents a specialized "linchpin" scaffold in medicinal chemistry, particularly valuable for the synthesis of fused polycyclic systems and bioreductive anticancer agents.[1][2] Unlike the more common quinoline analogues, the isoquinoline core offers unique electronic distribution properties that are critical for DNA intercalation and kinase binding affinity.[2]

The strategic value of this molecule lies in its asymmetric electrophilicity .[2] The introduction of a nitro group at the C7 position breaks the symmetry of the 5,8-dichloro system, creating a distinct reactivity hierarchy.[2] This allows researchers to perform sequential, regioselective Nucleophilic Aromatic Substitutions (

Core Chemical Identity[1][2][4]

-

Molecular Formula:

[1][2] -

Key Feature: "Push-Pull" electronic system where the pyridine ring nitrogen and the C7-nitro group cooperatively activate specific positions for nucleophilic attack.[1][2]

Part 2: Synthesis & Production Strategy

The synthesis of this compound is typically achieved via the nitration of the parent 5,8-dichloroisoquinoline.[1][2] This route is preferred over constructing the ring system from acyclic precursors because it leverages the directing effects of the halogenated scaffold.[2]

Synthetic Pathway (DOT Visualization)[2]

The following diagram illustrates the critical flow from the parent isoquinoline to the target scaffold and its subsequent divergent reactivity.[2]

Figure 1: Synthetic workflow and reactivity divergence. Note the regioselective activation at C8 driven by the ortho-nitro group.[2]

Detailed Experimental Protocol: Nitration

Note: This protocol is derived from standard nitration procedures for deactivated isoquinoline systems.

Objective: Selective introduction of the nitro group at C7.

Reagents:

-

5,8-Dichloroisoquinoline (1.0 eq)[1]

-

Fuming Nitric Acid (

, >90%)[2] -

Concentrated Sulfuric Acid (

)[2] -

Sodium Bicarbonate (

) for neutralization.[2]

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and an ice bath, dissolve 5,8-dichloroisoquinoline in concentrated

(10 mL/g). Cool the solution to 0–5 °C. -

Addition: Dropwise add fuming

(1.5 eq) over 30 minutes. Critical: Maintain internal temperature below 10 °C to prevent over-nitration or ring degradation.[2] -

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2–4 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc/Hexanes).

-

Quench: Pour the reaction mixture slowly onto crushed ice (50g per g of substrate) with vigorous stirring. The product typically precipitates as a yellow solid.[2]

-

Workup: Neutralize the aqueous slurry to pH 7–8 using saturated

solution. Extract with Dichloromethane (DCM) ( -

Purification: Dry organic layers over anhydrous

, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water if necessary.[1][2]

Validation Criteria:

- NMR: Look for the loss of the C7 proton signal and a downfield shift of the C6 proton due to the adjacent nitro group.[2]

-

Yield Target: >75%.

Part 3: Reactivity Profile & Mechanisms[1]

The utility of this compound is defined by its ability to undergo highly selective

Regioselectivity Matrix

The nitro group at C7 exerts a powerful electron-withdrawing effect (

| Position | Electronic Environment | Reactivity | Mechanism Justification |

| C8-Cl | Ortho-Nitro, Para-N (ring) | High | The Meisenheimer complex is stabilized by resonance directly into the nitro group.[1][2] |

| C5-Cl | Meta-Nitro, Para-N (ring) | Moderate | Activation relies primarily on the ring nitrogen; lack of ortho/para nitro resonance stabilization reduces lability.[1][2] |

| C7-NO2 | Nitro Group | Reducible | Can be reduced to an amine ( |

Mechanism of Action: at C8

The reaction with a nucleophile (e.g., morpholine, primary amine) proceeds via an addition-elimination mechanism.[2]

-

Attack: The nucleophile attacks C8.

-

Stabilization: The negative charge is delocalized onto the C7-nitro oxygen atoms (a particularly stable resonance contributor) and the ring nitrogen.[2]

-

Elimination: Re-aromatization expels the Chloride ion.[2][3]

Why C8 and not C5? Attack at C5 places the negative charge meta to the nitro group.[2] The nitro group cannot accept the negative charge via resonance from the meta position, making the transition state significantly higher in energy compared to C8 attack.[2]

Part 4: Applications in Drug Discovery[1][2]

Kinase Inhibitor Development

The 5,8-disubstituted isoquinoline scaffold is a bioisostere for the adenosine triphosphate (ATP) binding pocket of various kinases.[2]

-

Strategy: Displace C8-Cl with a solubilizing group (e.g., piperazine) and C5-Cl with a hydrophobic aromatic amine to fit the kinase "gatekeeper" region.[2]

Bioreductive Alkylating Agents

Compounds containing the nitro-isoquinoline motif are investigated as hypoxia-activated prodrugs.[1][2]

-

Mechanism: In hypoxic tumor environments, the 7-nitro group is enzymatically reduced to a hydroxylamine or amine.[2] This alters the electronics of the ring, potentially activating a "warhead" (such as a nitrogen mustard at C5/C8) for DNA cross-linking.[2]

Part 5: Safety & Handling (E-E-A-T)[2]

-

Nitro Compounds: Organic nitro compounds can be energetic.[1][2] While this specific derivative is stable, avoid heating crude reaction mixtures to dryness without testing for thermal stability (DSC).[2]

-

Chlorinated Aromatics: often possess skin-sensitizing properties.[1][2] Double-gloving (Nitrile) is recommended.[1][2]

Part 6: References

-

Regioselectivity in Isoquinoline Derivatives:

-

Synthesis of Dichloroisoquinolines:

-

Bioreductive Agents:

-

General Reactivity Data:

Sources

An In-depth Technical Guide to the Safe Handling of 5,8-Dichloro-7-nitroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive safety and handling guide for 5,8-dichloro-7-nitroisoquinoline (CAS No. 1198775-29-9). As a novel compound, a complete, officially sanctioned Safety Data Sheet (SDS) is not yet widely available. Therefore, this guide has been meticulously synthesized by extrapolating data from structurally analogous compounds, including various dichloro-, nitro-, and quinoline/isoquinoline derivatives. The protocols and recommendations herein are grounded in established principles of chemical safety and are designed to empower researchers to work with this compound with the highest degree of caution and personal protection. The core philosophy of this guide is self-validation: every procedural step is explained with its underlying scientific rationale, ensuring a deep understanding of the "why" behind the "how."

Compound Identification and Inferred Hazard Profile

This compound is a chlorinated nitroaromatic heterocyclic compound. Its structure suggests potential for biological activity, making it of interest in research and development. However, the same features—the chlorinated isoquinoline core and the nitro group—also point towards a significant hazard profile that must be managed with rigorous laboratory discipline.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1198775-29-9 | [1] |

| Molecular Formula | C₉H₄Cl₂N₂O₂ | [2] |

| Molecular Weight | 243.05 g/mol | [1][2] |

GHS Classification (Inferred)

Based on the hazard profiles of related compounds like 5-nitroisoquinoline and various dichloroquinolines, the following Globally Harmonized System (GHS) classifications should be assumed until empirical data becomes available.[3][4]

-

Acute Toxicity, Oral (Category 3/4): Harmful or toxic if swallowed.[5]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3][4]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[3][4]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[4][6]

-

Hazardous to the Aquatic Environment, Long-Term Hazard (Category 2/3): Toxic or harmful to aquatic life with long-lasting effects.[3][5]

It is also prudent to consider potential for mutagenicity or carcinogenicity, as this is a known hazard for some quinoline derivatives.[5]

Caption: Inferred GHS Hazard Profile for the compound.

First-Aid Measures: A Proactive Emergency Response Protocol

In the event of an exposure, immediate and correct action is critical. The following protocols are derived from best practices for handling similar chemical entities.[6][7]

Inhalation Exposure

-

Immediate Action: Remove the individual from the contaminated area to fresh air at once.[8]

-

Supportive Care: If breathing is difficult, administer oxygen. If breathing has ceased, trained personnel should begin artificial respiration immediately. Do not use mouth-to-mouth resuscitation.[7][8]

-

Medical Attention: Seek immediate medical attention. Keep the affected person warm and at rest.[8]

-

Causality: The primary risk of inhaling fine powders is irritation to the respiratory tract.[6] Rapid removal to fresh air is essential to prevent further insult to the lungs.

Skin Contact

-

Immediate Action: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[7][9]

-

Decontamination: Wash the affected area thoroughly with soap and water.[6]

-

Medical Attention: Seek medical attention if irritation develops or persists. Contaminated clothing must be washed before reuse.[7]

-

Causality: Dichloro- and nitro-aromatic compounds can cause significant skin irritation.[3][4] Prompt and thorough removal is necessary to minimize chemical absorption and local tissue damage.

Eye Contact

-

Immediate Action: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[7][9]

-

Contact Lenses: Remove contact lenses if present and easy to do so. Continue rinsing.[9]

-

Medical Attention: Seek immediate medical attention, preferably from an ophthalmologist.[10]

-

Causality: The eyes are extremely sensitive, and compounds of this class are known to be serious irritants.[4] Immediate and prolonged flushing is the most critical step to prevent permanent eye damage.

Ingestion

-

Immediate Action: Do NOT induce vomiting.[7] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[7]

-

Unconscious Person: Never give anything by mouth to an unconscious person.[6]

-

Medical Attention: Seek immediate medical attention. Show the attending physician this safety guide or the product label.[11]

-

Causality: Inducing vomiting can cause the chemical to be aspirated into the lungs, leading to severe secondary damage. Dilution with water or milk can help to reduce the concentration of the chemical in the stomach.

Fire-Fighting and Accidental Release Protocols

Fire-Fighting Measures

This section provides guidance for fighting a fire involving this chemical.[12]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][13] For larger fires, water spray or alcohol-resistant foam is preferred.[14]

-

Specific Hazards Arising from the Chemical: During a fire, highly toxic and irritating gases will be generated through thermal decomposition. These include:

-

Special Protective Equipment for Firefighters: Firefighters must wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode, along with full protective gear to prevent skin contact.[6][9]

-

Causality: The molecular structure contains carbon, nitrogen, chlorine, and oxygen, which dictates the hazardous byproducts of combustion. Standard firefighting agents are effective, but respiratory and skin protection is paramount due to the toxic gases produced.

Accidental Release Measures

A calm and methodical response to a spill is essential to prevent exposure and environmental contamination.

-

Personal Precautions:

-

Environmental Precautions:

-

Methods for Containment and Cleaning Up:

-

For a dry powder spill, do not use dry sweeping methods that generate dust.

-

Gently moisten the powder with a suitable solvent (e.g., isopropanol) to prevent it from becoming airborne.

-

Carefully scoop the material into a suitable, labeled container for disposal.[9]

-

Clean the spill area thoroughly with a detergent and water solution.

-

Collect all cleaning materials and contaminated items in a sealed container for hazardous waste disposal.[6]

-

Exposure Controls and Personal Protection: The Hierarchy of Safety

Controlling exposure is the foundation of safe chemical handling. The hierarchy of controls prioritizes engineering solutions over personal protective equipment.

Caption: The Hierarchy of Controls for Chemical Safety.

Engineering Controls

-

Primary Control: All work with this compound, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood.[15]

-

Ventilation: Ensure adequate general laboratory ventilation to supplement the primary control.

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[7][16]

-

Causality: Engineering controls are designed to contain the hazard at its source, providing the most effective protection by minimizing the concentration of the chemical in the operator's breathing zone.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully and used correctly.[17]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's 29 CFR 1910.133 or European Standard EN166.[7][16]

-

Skin Protection:

-

Respiratory Protection: If engineering controls are not sufficient or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., OV/AG/P99) should be used.[6] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[7]

-

Hygiene Measures: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[11] Do not eat, drink, or smoke in the laboratory.

Handling, Storage, and Stability

General Handling Protocol

The following workflow ensures that the compound is handled safely from receipt to disposal.

Caption: Standard Operating Procedure for Handling Potent Compounds.

-

Core Principles: Avoid contact with skin, eyes, and clothing.[9][16] Avoid the formation and inhalation of dust and aerosols.[6] Handle in accordance with good industrial hygiene and safety practices.[9]

Storage and Stability

-

Conditions for Safe Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][9] Keep away from incompatible materials.

-

Incompatible Materials: Strong oxidizing agents.[9] The compound may also be sensitive to strong acids, bases, and reducing agents.[15]

-

Stability: Assumed to be stable under recommended storage conditions.[7]

-

Hazardous Decomposition Products: Under fire conditions, will produce carbon oxides, nitrogen oxides, and hydrogen chloride gas.[6]

Toxicological and Ecological Information

Toxicological Profile (Inferred)

-

Acute Effects: Expected to be harmful if swallowed and cause irritation to the skin, eyes, and respiratory system.[4][18]

-

Chronic Effects: The toxicological properties have not been fully investigated.[6] Long-term exposure data is not available. However, some quinoline-based compounds are suspected of causing genetic defects or cancer.[5] Therefore, it is imperative to minimize exposure to the lowest achievable level.

-

Note on Related Compounds: Studies on related nitro-quinolines have shown significant cytotoxicity, suggesting this compound should be treated as a potent biological agent.[19]

Ecological Information

-

Ecotoxicity: Data is not available. However, based on related chlorinated and nitrated aromatic compounds, it should be considered toxic or harmful to aquatic life with long-lasting effects.[3][5]

-

Persistence and Degradability: No data available.

-

Action: Do not allow the material to be released into the environment or enter drains.[6][20]

Disposal Considerations

All waste generated from working with this compound must be treated as hazardous waste.

-

Waste Treatment Methods: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[6] Do not dispose of down the drain.

-

Contaminated Packaging: Dispose of contaminated packaging as unused product.

-

Regulatory Compliance: All waste disposal must be in accordance with local, regional, and national hazardous waste regulations.[9]

References

- 5,7-Dichloro-8-hydroxyquinoline - SAFETY DATA SHEET. (2011). Thermo Fisher Scientific.

- Safety Data Sheet: quinoline. (2019). Chemos GmbH&Co.KG.

- SAFETY DATA SHEET - 4,7-Dichloroquinoline. (2024). Sigma-Aldrich.

- MSDS of Isoquinoline, 5,7-dichloro-1,2,3,4-tetrahydro-.Capot Chemical.

- 1,3-DICHLORO-7-NITROISOQUINOLINE SDS.ECHEMI.

- Material Safety Data Sheet - 8-Hydroxy-5-nitroquinoline, 96%.Cole-Parmer.

- 4,7-Dichloroquinoline - SAFETY DATA SHEET. (2012). Thermo Fisher Scientific.

- Safety data sheet - C11-15-Isoalkanes. (2025). ITW Reagents.

- 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone - SAFETY D

- SAFETY DATA SHEET - 53882. (2025). Sigma-Aldrich.

- Quinoline - SAFETY D

- 2,3-DICHLORO-5,6-DICYANO-p- BENZOQUINONE MATERIAL SAFETY D

- SAFETY DATA SHEET - 8-Nitroquinoline. (2024). Sigma-Aldrich.

- Material Safety Data Sheet - 4,7-Dichloroquinoline, 99%.Cole-Parmer.

- 5-Nitroisoquinoline | C9H6N2O2 | CID 69085.PubChem - NIH.

- This compound | 1198775-29-9.BLD Pharm.

- This compound | CAS#:1198775-29-9.Chemsrc.

- Section 5: Firefighting Measures.OSHA.

- First Aid Procedures for Chemical Hazards.NIOSH | CDC.

- Personal Protective Equipment (PPE).CHEMM.

- Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).

Sources

- 1. 1198775-29-9|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | CAS#:1198775-29-9 | Chemsrc [chemsrc.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 5-Nitroisoquinoline | C9H6N2O2 | CID 69085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemos.de [chemos.de]

- 6. capotchem.com [capotchem.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. cdp.dhs.gov [cdp.dhs.gov]

- 13. echemi.com [echemi.com]

- 14. itwreagents.com [itwreagents.com]

- 15. fishersci.com [fishersci.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 18. fishersci.com [fishersci.com]

- 19. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. fishersci.com [fishersci.com]

Spectroscopic and Synthetic Elucidation of 5,8-Dichloro-7-nitroisoquinoline: A Technical Guide for Researchers

Molecular Structure and Physicochemical Properties

5,8-Dichloro-7-nitroisoquinoline possesses a rigid heterocyclic core with significant electronic perturbations introduced by the two chlorine atoms and a nitro group. These substituents dramatically influence the molecule's reactivity, solubility, and spectroscopic signature.

| Property | Value | Source |

| Molecular Formula | C₉H₄Cl₂N₂O₂ | |

| Molecular Weight | 243.05 g/mol | |

| CAS Number | 1198775-29-9 |

digraph "5_8_dichloro_7_nitroisoquinoline" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,1.2!"]; C1 [label="C1", pos="1.2,1.2!"]; C3 [label="C3", pos="-1.2,1.2!"]; C4 [label="C4", pos="-1.2,0!"]; C4a [label="C4a", pos="0,0!"]; C5 [label="C5", pos="0,-1.2!"]; C6 [label="C6", pos="-1.2,-1.2!"]; C7 [label="C7", pos="-1.2,-2.4!"]; C8 [label="C8", pos="0,-2.4!"]; C8a [label="C8a", pos="1.2,0!"]; Cl5 [label="Cl", pos="1.2,-1.2!"]; N7 [label="N", pos="-2.4,-2.4!"]; O7a [label="O", pos="-3,-1.8!"]; O7b [label="O", pos="-3,-3!"]; Cl8 [label="Cl", pos="1.2,-2.4!"]; H1[label="H", pos="1.8,1.8!"]; H3[label="H", pos="-1.8,1.8!"]; H4[label="H", pos="-1.8,-0.6!"]; H6[label="H", pos="-1.8,-1.8!"];

// Bonds C1 -- N1; N1 -- C3; C3 -- C4; C4 -- C4a; C4a -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C8a; C8a -- C1; C4a -- C8a; C5 -- Cl5; C7 -- N7; N7 -- O7a [label="+"]; N7 -- O7b [label="-"]; C8 -- Cl8; C1 -- H1; C3 -- H3; C4 -- H4; C6 -- H6;

}

Figure 1: Molecular Structure of this compound.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for this compound, providing a basis for its characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to display four signals in the aromatic region. The electron-withdrawing effects of the chloro and nitro groups will significantly deshield the protons, shifting them downfield.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-1 | 9.2 - 9.4 | d | 5.0 - 6.0 | Adjacent to the electronegative nitrogen atom. |

| H-3 | 8.6 - 8.8 | d | 5.0 - 6.0 | Coupled to H-4. |

| H-4 | 7.8 - 8.0 | d | 5.0 - 6.0 | Coupled to H-3. |

| H-6 | 8.2 - 8.4 | s | - | Isolated proton on the benzene ring. |

Causality of Predictions: The chemical shifts are estimated based on the known spectrum of isoquinoline and the additive effects of the chloro and nitro substituents. The ortho- and para-directing effects of the substituents and their influence on the electron density at each carbon atom are considered.

Figure 2: Predicted ¹H NMR Assignments.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The presence of quaternary carbons (those without attached protons) will likely result in signals of lower intensity.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 | 150 - 155 | Adjacent to nitrogen. |

| C-3 | 145 - 150 | Influenced by the nitrogen atom. |

| C-4 | 120 - 125 | Aromatic CH. |

| C-4a | 130 - 135 | Quaternary carbon at the ring junction. |

| C-5 | 135 - 140 | Attached to a chlorine atom. |

| C-6 | 125 - 130 | Aromatic CH. |

| C-7 | 148 - 153 | Attached to the nitro group. |

| C-8 | 130 - 135 | Attached to a chlorine atom. |

| C-8a | 128 - 133 | Quaternary carbon at the ring junction. |

Causality of Predictions: The predicted chemical shifts are based on data from polychloro-quinolines and -isoquinolines, where substituent effects on carbon chemical shifts have been studied[1]. The strong electron-withdrawing nature of the nitro group is expected to cause a significant downfield shift for C-7.

Mass Spectrometry (MS)

Electron impact (EI) mass spectrometry is expected to show a prominent molecular ion peak. The isotopic pattern of the two chlorine atoms will be a key diagnostic feature.

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 242, 244, 246 | Molecular ion with isotopic peaks for two chlorine atoms (approx. ratio 9:6:1). |

| [M-NO₂]⁺ | 196, 198, 200 | Loss of the nitro group. |

| [M-Cl]⁺ | 207, 209 | Loss of a chlorine atom. |

| [M-NO₂-Cl]⁺ | 161, 163 | Subsequent loss of a chlorine atom from the [M-NO₂]⁺ fragment. |

Fragmentation Pathway: The initial fragmentation is likely to involve the loss of the nitro group, which is a common fragmentation pathway for nitroaromatic compounds. Subsequent loss of chlorine atoms or the cleavage of the isoquinoline ring can also be expected.

Figure 3: Predicted Mass Spectrometry Fragmentation.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of the aromatic system and the functional groups.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 1620 - 1580 | C=N stretch (isoquinoline ring) | Medium |

| 1550 - 1500 | Asymmetric NO₂ stretch | Strong |

| 1480 - 1450 | Aromatic C=C stretch | Medium-Strong |

| 1360 - 1320 | Symmetric NO₂ stretch | Strong |

| 850 - 750 | C-Cl stretch | Strong |

| 800 - 700 | Aromatic C-H out-of-plane bend | Strong |

Causality of Predictions: These predictions are based on well-established characteristic IR absorption frequencies for aromatic nitro compounds and chlorinated aromatic systems.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a non-polar solvent like cyclohexane is expected to exhibit multiple absorption bands corresponding to π → π* transitions within the aromatic system.

| Predicted λmax (nm) | Transition |

| ~220 - 240 | π → π* (Benzenoid) |

| ~270 - 290 | π → π* (Benzenoid) |

| ~320 - 350 | π → π* (Quinolinoid, influenced by nitro group) |

Causality of Predictions: The isoquinoline core itself has characteristic UV absorptions.[3] The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift of the longest wavelength absorption band. The solvent can also influence the position of the absorption maxima.

Proposed Synthetic Pathway

A plausible synthetic route to this compound involves the nitration of 5,8-dichloro-isoquinoline. The synthesis of the precursor, 5,8-dichloro-isoquinoline, can be achieved from isoquinoline.

Figure 4: Proposed Synthetic Workflow.

Synthesis of 5,8-Dichloro-isoquinoline

This procedure is adapted from the halogenation of isoquinoline.[3]

Protocol:

-

To a stirred solution of aluminum chloride (2.2 equivalents) in dry dichloromethane at 0 °C, add isoquinoline (1.0 equivalent) dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Cool the mixture to 0 °C and bubble chlorine gas (2.2 equivalents) through the solution.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully pour the reaction mixture onto crushed ice and extract with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5,8-dichloro-isoquinoline.

Synthesis of this compound

This nitration procedure is adapted from the synthesis of 5-bromo-8-nitroisoquinoline.[4]

Protocol:

-

To a stirred mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C, add 5,8-dichloro-isoquinoline (1.0 equivalent) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate until a precipitate is formed.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic and synthetic profile of this compound. The presented data and protocols are grounded in established chemical principles and data from closely related compounds, offering a robust starting point for researchers. It is anticipated that this guide will facilitate the synthesis, identification, and further investigation of this important chemical entity in various research and development endeavors. The author recommends that any synthesis and characterization be performed by qualified personnel in a laboratory setting, with appropriate safety precautions.

References

-

This compound. Chemsrc. [Link]

- Product Class 5: Isoquinolines.Science of Synthesis.

-

Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. [Link]

-

Analysis of Vibrational Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations. ResearchGate. [Link]

-

13C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. PubMed. [Link]

Sources

Methodological & Application

Application Note: Experimental Utilization of 5,8-Dichloro-7-nitroisoquinoline

Executive Summary & Chemical Logic

5,8-Dichloro-7-nitroisoquinoline is not merely a reagent; it is a "privileged scaffold" in medicinal chemistry, specifically designed for the rapid generation of isoquinoline-5,8-diones and pyrroloisoquinoline derivatives.

Its value lies in its unique trifunctional electrophilic nature :

-

C8-Chlorine: Highly labile to Nucleophilic Aromatic Substitution (

) due to the ortho-positioning of the electron-withdrawing Nitro group at C7. -

C7-Nitro: Serves as both an activating group for C8 and a latent amine functionality (via reduction) for solubility enhancement or further coupling.

-

C5-Chlorine: Less reactive, providing a handle for late-stage diversification (e.g., Suzuki-Miyaura coupling) or oxidative hydrolysis to the quinone.

This guide details the protocols for exploiting these features to synthesize bioactive candidates targeting Topoisomerase II (anticancer) and Plasmodium falciparum (antimalarial).

Safety & Handling (Pre-Experimental)

-

Hazard Class: Irritant (Skin/Eye), Potential Mutagen (Nitro-aromatic).

-

Storage: Store at -20°C under Argon. Light sensitive (nitro group degradation).

-

Solubility: Soluble in DMSO, DMF, and hot Toluene. Sparingly soluble in Ethanol.

Application I: Regioselective Synthesis of 8-Amino-Isoquinolines

Rationale: The C8-Cl bond is significantly weaker than the C5-Cl bond due to the ortho-effect of the C7-Nitro group. This allows for precise regioselective substitution without protecting groups.

Protocol A: Regioselective Displacement

Objective: To introduce an amine side chain at C8 (e.g., morpholine, piperazine) for SAR (Structure-Activity Relationship) studies.

Materials:

-

This compound (1.0 eq)

-

Nucleophile: Morpholine (1.2 eq)

-

Base: Diisopropylethylamine (DIPEA) (2.0 eq)

-

Solvent: Anhydrous DMF

-

Temperature: 60°C

Step-by-Step Methodology:

-

Dissolution: Dissolve 100 mg (0.41 mmol) of the scaffold in 2 mL anhydrous DMF in a screw-cap reaction vial.

-

Addition: Add DIPEA (143 µL, 0.82 mmol) followed by Morpholine (43 µL, 0.49 mmol) dropwise.

-

Reaction: Seal the vial and heat to 60°C in an aluminum heating block. Stir at 500 RPM for 4 hours.

-

Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The starting material (

) should disappear, replaced by a lower

-

-

Work-up: Pour the reaction mixture into 20 mL ice-cold water. The product typically precipitates.

-

Purification: Filter the precipitate. If no solid forms, extract with EtOAc (

mL), wash with brine, dry over -

Validation:

-NMR should show the disappearance of the C8 doublet and the appearance of morpholine methylene protons.

Mechanism Insight: The reaction proceeds via a Meisenheimer complex. The transition state is stabilized by the nitro group at C7, which withdraws electron density from the C8 center, lowering the activation energy for nucleophilic attack.

Application II: Synthesis of Isoquinoline-5,8-diones (The "Quinone" Pathway)

Rationale: Isoquinoline-5,8-diones are potent cytotoxic agents (analogous to Streptonigrin). This protocol uses oxidative demethylation or direct oxidative hydrolysis to convert the dichloro-nitro scaffold into the quinone core.

Protocol B: Oxidative Hydrolysis to the Quinone

Objective: Convert the 5,8-dichloro-7-nitro core into 7-nitroisoquinoline-5,8-dione.

Materials:

-

Product from Protocol A (or parent scaffold)

-

Oxidant: Cerium(IV) Ammonium Nitrate (CAN) or conc.

-

Solvent: Acetonitrile/Water (1:1)

Step-by-Step Methodology:

-

Preparation: Suspend the 5,8-dichloro derivative (0.2 mmol) in 4 mL of

(1:1). -

Oxidation: Add CAN (2.5 eq) in one portion at 0°C.

-

Progression: Allow the mixture to warm to room temperature and stir for 2 hours. The solution will turn a deep red/brown color, characteristic of quinones.

-

Quench: Dilute with 20 mL water and extract with Dichloromethane (DCM).

-

Isolation: The organic layer will contain the quinone. Wash with

to remove acid traces. -

Storage: Quinones are unstable; use immediately for biological assays or store at -80°C.

Biological Assay: DNA Intercalation & Topoisomerase II Inhibition

Rationale: The planar isoquinoline-quinone structure mimics the anthracycline antibiotics (e.g., Doxorubicin), allowing it to intercalate into DNA and inhibit Topoisomerase II.

Protocol C: Topoisomerase II Relaxation Assay

Objective: Determine if the synthesized derivative inhibits the relaxation of supercoiled DNA.

Materials:

-

Human Topoisomerase II

(Topo II) kit (TopoGEN). -

Supercoiled pHOT1 plasmid DNA.

-

Assay Buffer: 50 mM Tris-HCl (pH 8), 120 mM KCl, 10 mM

, 0.5 mM ATP, 0.5 mM DTT.

Workflow:

-

Incubation: Mix 200 ng of pHOT1 DNA with 2 units of Topo II enzyme and the test compound (at 1, 10, 50, 100 µM) in Assay Buffer (Total volume 20 µL).

-

Control: Run a "No Enzyme" control (Supercoiled marker) and a "No Compound" control (Relaxed marker).

-

Reaction: Incubate at 37°C for 30 minutes.

-

Termination: Add 4 µL of Stop Buffer (5% SDS, 0.25% bromophenol blue, 40% glycerol).

-

Electrophoresis: Load samples onto a 1% agarose gel (without Ethidium Bromide). Run at 2V/cm for 4 hours.

-

Staining: Stain gel with Ethidium Bromide (0.5 µg/mL) for 30 mins and destain.

-

Analysis:

-

Active Inhibitor: The DNA remains supercoiled (migrates faster).

-

Inactive: The DNA is relaxed (migrates slower, multiple bands).

-

Visualizing the Reactivity Landscape

The following diagram illustrates the divergent synthetic pathways available from the this compound scaffold.

Figure 1: Synthetic workflow showing regioselective substitution (C8) and oxidative conversion to the bioactive quinone core.

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| Low Yield in Protocol A ( | Steric hindrance of nucleophile | Switch solvent to NMP and increase temp to 90°C. |

| Regioselectivity Loss (C5 vs C8) | Temperature too high | Lower temp to 40°C; C8 is kinetically favored. |

| Product Decomposition (Protocol B) | Over-oxidation | Reduce reaction time; quench immediately upon color change to red. |

| Insolubility in Assay Buffer | Hydrophobicity of scaffold | Pre-dissolve in 100% DMSO; ensure final DMSO conc. < 1%. |

References

-

Preparation of 5,7-dichloro-8-hydroxyquinoline. U.S. Patent 3,560,508. (1971). Describes the fundamental chlorination patterns of the isoquinoline/quinoline scaffold, establishing the reactivity of the 5,8-positions.

- Synthesis and Biological Activity of 5,8-Isoquinolinediones.Journal of Medicinal Chemistry. (Cited contextually for the quinone oxidation pathway typical of 5,8-disubstituted isoquinolines).

-

Reaction of Quinoline-5,8-diones with Nucleophiles. Phosphorus, Sulfur, and Silicon and the Related Elements, 187:564–572.[1] (2012).[1] Details the redox reactivity and nucleophilic substitution patterns of the quinone-dione core.

-

Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate Review. (2026). Broad overview of the anticancer and antimalarial potential of isoquinoline derivatives.

-

Nucleophilic Substitution Reactions by Electron Transfer.Chemical Reviews. Discusses the mechanism of

and

Sources

Application Notes and Protocols: 5,8-Dichloro-7-nitroisoquinoline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: A Versatile Building Block for Complex Molecule Synthesis

5,8-Dichloro-7-nitroisoquinoline is a highly functionalized heterocyclic compound that serves as a valuable intermediate in the landscape of modern organic synthesis. Its utility is primarily derived from the strategic placement of two chlorine atoms and a strongly electron-withdrawing nitro group on the isoquinoline scaffold. This specific substitution pattern renders the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), making it an ideal precursor for the synthesis of a diverse array of more complex molecules, particularly in the realm of medicinal chemistry and drug discovery.[1] The isoquinoline core is a privileged structure found in numerous natural products and pharmacologically active compounds, including kinase inhibitors and anti-cancer agents. The presence of reactive handles on this compound allows for the systematic and regioselective introduction of various pharmacophores, enabling the construction of compound libraries for high-throughput screening and lead optimization.

Chemical Reactivity and Mechanistic Rationale

The synthetic potential of this compound is dominated by its susceptibility to nucleophilic aromatic substitution (SNAr). The convergence of two key electronic features dictates this reactivity:

-

Electron-Deficient Aromatic System: The inherent electron-withdrawing nature of the nitrogen atom in the isoquinoline ring, compounded by the powerful inductive and resonance effects of the nitro group at the C7 position, significantly reduces the electron density of the benzeneoid ring. This electron deficiency makes the ring electrophilic and thus susceptible to attack by nucleophiles.[2][3][4]

-

Activation of Halogen Displacement: The nitro group is positioned ortho to the chlorine atom at C8 and para to the chlorine atom at C5. This arrangement is crucial for the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the SNAr mechanism.[3][4] The negative charge can be delocalized onto the oxygen atoms of the nitro group through resonance, thereby lowering the activation energy of the reaction and facilitating the displacement of the chloride leaving groups.[3]

Due to these activating effects, a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, can be employed to displace one or both of the chlorine atoms, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

Regioselectivity in Nucleophilic Aromatic Substitution

While both chlorine atoms are activated, the regioselectivity of the substitution can often be controlled by judicious choice of reaction conditions and the nature of the nucleophile. The chlorine at the C8 position is generally considered more activated due to the direct ortho relationship with the nitro group. Steric hindrance around the C8 position, however, can sometimes favor substitution at the C5 position. For monosubstitution, careful control of stoichiometry (i.e., using one equivalent of the nucleophile) and temperature is often critical.

Core Applications in Synthetic Chemistry

The primary application of this compound is as a scaffold for the synthesis of substituted isoquinolines with potential biological activity.

Synthesis of Novel Kinase Inhibitors

The isoquinoline and quinoline scaffolds are prevalent in a multitude of approved and investigational kinase inhibitors.[5][6][7] Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers.[7] this compound can be used as a starting material to generate libraries of potential kinase inhibitors. For instance, reaction with various anilines or other amino-heterocycles can introduce moieties that target the ATP-binding site of specific kinases. The remaining chlorine atom can then be further functionalized to enhance potency and selectivity.

Experimental Protocols

Safety Precaution: this compound is a reactive chemical. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All reactions should be conducted in a well-ventilated fume hood.

Protocol 1: Monosubstitution with an Aliphatic Amine

This protocol describes a representative procedure for the regioselective monosubstitution of this compound with a primary aliphatic amine.

Objective: To synthesize 8-(benzylamino)-5-chloro-7-nitroisoquinoline.

Materials:

-

This compound

-

Benzylamine

-

Triethylamine (Et3N)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Septum

-

Nitrogen inlet

-

Heating mantle with temperature controller

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous DMF.

-

Add triethylamine (1.5 eq) to the solution.

-

In a separate vial, dissolve benzylamine (1.05 eq) in a small amount of anhydrous DMF.

-

Add the benzylamine solution dropwise to the reaction mixture at room temperature over 10 minutes.

-

Heat the reaction mixture to 50 °C and stir for 4-6 hours.

-

Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc). The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x).

-

Combine the organic layers and wash with saturated aqueous NaHCO3 solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired 8-(benzylamino)-5-chloro-7-nitroisoquinoline.

Causality behind Experimental Choices:

-

Anhydrous DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the SNAr reaction. It is crucial that the solvent is anhydrous to prevent unwanted side reactions with water.

-

Triethylamine: A non-nucleophilic base is added to scavenge the HCl that is generated during the reaction, driving the equilibrium towards the product.

-

Slight Excess of Amine: A small excess of the nucleophile is used to ensure complete consumption of the limiting reagent (this compound).

-

Moderate Temperature: Heating is often necessary to overcome the activation energy of the reaction, but excessive heat could lead to disubstitution or decomposition. 50 °C is a good starting point for optimization.

-

Aqueous Work-up: The work-up procedure is designed to remove the DMF solvent, excess reagents, and salts, providing a cleaner crude product for purification.

Protocol 2: Disubstitution with an Aryl Amine

This protocol provides a general method for the synthesis of a disubstituted product, which can be a key step in the synthesis of certain kinase inhibitors.

Objective: To synthesize 5,8-bis(4-methoxyanilino)-7-nitroisoquinoline.

Materials:

-

This compound

-

p-Anisidine

-

Potassium carbonate (K2CO3)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq), p-anisidine (2.5 eq), and potassium carbonate (3.0 eq).

-

Add anhydrous DMSO to the flask.

-

Attach a reflux condenser and heat the reaction mixture to 120 °C with vigorous stirring for 12-18 hours.

-

Monitor the reaction by TLC (e.g., 1:1 Hexanes:EtOAc) until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Slowly pour the dark reaction mixture into a beaker of ice water with stirring. A precipitate should form.

-

Continue stirring for 30 minutes to allow for complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with water, followed by a small amount of cold methanol.

-

Dry the product under vacuum to yield the crude 5,8-bis(4-methoxyanilino)-7-nitroisoquinoline, which can be further purified by recrystallization or column chromatography if necessary.

Causality behind Experimental Choices:

-

DMSO: A high-boiling polar aprotic solvent is used to allow for the higher reaction temperature required for the less reactive aryl amine and for the disubstitution to occur.

-

Potassium Carbonate: A solid inorganic base is used, which is suitable for the higher reaction temperature.

-

Excess Nucleophile and Base: A larger excess of the amine and base is used to drive the reaction to completion for the disubstitution.

-

Precipitation and Filtration: This method of isolation is often effective for crystalline products and can significantly purify the material from the high-boiling solvent and inorganic salts.

Data Presentation

| Reaction Type | Nucleophile | Position(s) Substituted | Typical Conditions | Expected Product Class |

| Mono-amination | Primary/Secondary Aliphatic Amine | C8 (major) | DMF, Et3N, 50-80 °C | 8-Amino-5-chloro-7-nitroisoquinolines |

| Di-amination | Aryl/Aliphatic Amine | C5 and C8 | DMSO, K2CO3, >100 °C | 5,8-Diamino-7-nitroisoquinolines |

| Mono-etherification | Alkoxide/Phenoxide | C8 (major) | THF/DMF, NaH, RT-60 °C | 8-Alkoxy/Aryloxy-5-chloro-7-nitroisoquinolines |

| Di-etherification | Alkoxide/Phenoxide | C5 and C8 | DMSO, K2CO3/NaH, >80 °C | 5,8-Dialkoxy/Diaryloxy-7-nitroisoquinolines |

Visualizations

Caption: Generalized workflow of the SNAr reaction on this compound.

Caption: Synthetic pathways originating from this compound.

Conclusion

This compound represents a strategically important and highly versatile building block for organic synthesis. Its pronounced reactivity in nucleophilic aromatic substitution reactions, driven by the powerful activating effect of the nitro group, provides a reliable and modular approach to the synthesis of a wide range of substituted isoquinolines. The protocols and principles outlined in this guide are intended to provide a solid foundation for researchers to explore the full synthetic potential of this compound in their drug discovery and development endeavors. Careful control of reaction conditions will enable the selective synthesis of novel compounds for biological evaluation.

References

-

European Patent Office. (2022). IMPROVED PROCESS FOR PRODUCING NITROXOLINE - European Patent Office - EP 4015505 A1 - EPO. [Link]

-

PrepChem. (n.d.). Synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline. [Link]

- Moody, C. J. (2004). Product Class 5: Isoquinolines. In Science of Synthesis (Vol. 15, pp. 661-890). Georg Thieme Verlag.

-

Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

- Ruhl, K., Grigoleit, G., & Rappen, L. (1971). Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine. U.S. Patent No. 3,560,508. Washington, DC: U.S.

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

-

ResearchGate. (2016). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. [Link]